molecular formula C8H17NO2 B2962011 2-Dimethylamino-2-methyl-pentanoic acid CAS No. 1157275-87-0

2-Dimethylamino-2-methyl-pentanoic acid

Cat. No. B2962011
CAS RN: 1157275-87-0
M. Wt: 159.229
InChI Key: QTRRCMVRTXDXKL-UHFFFAOYSA-N
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Description

“2-Dimethylamino-2-methyl-pentanoic acid” is a chemical compound. Its molecular formula is C8H16O2 . It is also known by other names such as Valeric acid, 2,2-dimethyl-, methyl ester; Methyl α,α-dimethylvalerate; Methyl 2,2-dimethylvalerate; 2,2-Dimethylvaleric acid, methyl ester .


Synthesis Analysis

The synthesis of “2-Dimethylamino-2-methyl-pentanoic acid” and its derivatives has been studied in several papers. For instance, one study investigated the quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides . Another research focused on the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly (2- (dimethylamino)ethyl methacrylate-co- (oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives .


Molecular Structure Analysis

The molecular structure of “2-Dimethylamino-2-methyl-pentanoic acid” is based on structures generated from information available in ECHA’s databases . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving “2-Dimethylamino-2-methyl-pentanoic acid” have been explored in several studies. For example, one research paper presented kinetic investigations of quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Dimethylamino-2-methyl-pentanoic acid” can be found in various databases. For instance, the ECHA database provides information about its molecular formula, EC number, and CAS number .

Scientific Research Applications

Drug Delivery Systems

2-Dimethylamino-2-methyl-pentanoic acid: derivatives, particularly in the form of block copolymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are extensively researched for their potential in drug delivery systems . These polymers can form micelles and polymersomes that are capable of carrying therapeutic agents . The pH-responsive nature of these carriers is particularly beneficial for targeted drug release in acidic environments, such as tumor tissues or inflamed areas .

Gene Therapy

The cationic nature of PDMAEMA allows it to bind with DNA, making it a promising vector for gene therapy applications. The ability to form complexes with nucleic acids (polyplexes) enables the potential delivery of genetic material to cells, which is a critical aspect of gene therapy strategies aiming to treat genetic disorders .

Nanoreactors

Polymersomes formed from PDMAEMA-based copolymers can act as nanoreactors . These structures provide a confined environment where chemical reactions can take place, isolated from the external environment. This application is particularly interesting for conducting reactions that require specific conditions or for protecting reactive intermediates .

Anticancer Therapeutics

The amphiphilic nature of PDMAEMA copolymers allows for the co-loading of anticancer drugs and DNA, which can have a synergistic effect on cancer therapy. The ability to deliver both drug and gene-based therapies simultaneously opens new avenues for comprehensive cancer treatment strategies .

Oil/Water Separation

PDMAEMA derivatives have been utilized in the development of materials for oil/water separation . This application is crucial in environmental remediation, particularly in treating water contaminated with oil or organic solvents. The temperature and pH-responsive properties of these materials can be tailored to optimize separation efficiency .

Biocompatible Coatings

Due to its biocompatibility, PDMAEMA and its derivatives can be used to create coatings for various biomedical devices. These coatings can improve the interface between the device and biological tissues, reducing the risk of adverse reactions and enhancing the performance of the device .

Safety and Hazards

The safety and hazards of “2-Dimethylamino-2-methyl-pentanoic acid” are regulated under the CLP (Classification Labelling and Packaging) Regulation . More detailed information can be found in the ECHA database .

Mechanism of Action

properties

IUPAC Name

2-(dimethylamino)-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-6-8(2,7(10)11)9(3)4/h5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRRCMVRTXDXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino-2-methyl-pentanoic acid

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